molecular formula C18H15NO3 B2810871 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 51842-68-3

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2810871
CAS No.: 51842-68-3
M. Wt: 293.322
InChI Key: IHEXTMYSORWWOQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic compound characterized by a quinoline core substituted with a 4-ethoxyphenyl group at the 2-position and a carboxylic acid moiety at the 4-position. Its IUPAC name is this compound, with CAS numbers 438230-44-5 and 568543-64-6 depending on additional substituents (e.g., 6,8-dimethyl or sulfamoyl groups) . The quinoline scaffold is electron-rich, enabling π-π interactions and hydrogen bonding via the carboxylic acid group, making it valuable in medicinal chemistry and materials science .

Its carboxylic acid group allows for further derivatization, such as esterification or amidation, to optimize pharmacokinetic properties .

Properties

IUPAC Name

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEXTMYSORWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with 4’-ethoxyacetophenone, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These approaches not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classic acid-derived reactions:

Reaction TypeConditionsProductsYieldReference
Esterification Methanol/H₂SO₄ (reflux, 6h)Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate88%
Amidation SOCl₂ → RNH₂ (0°C → RT)4-Carboxamide derivatives (e.g., with aniline)72-85%
Salt Formation NaOH/H₂O (25°C)Sodium 2-(4-ethoxyphenyl)quinoline-4-carboxylate95%

Key Mechanistic Insight :
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate.

Quinoline Ring Modifications

The quinoline core undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at C5/C7 positions (yield: 68%).

  • Sulfonation (fuming H₂SO₄, 120°C): Forms sulfonic acid derivatives at C3 (yield: 58%).

Oxidative Reactions

Oxidizing AgentConditionsProductYield
KMnO₄ (aq)100°C, 3hQuinoline-2,4-dicarboxylic acid85%
O₂/Pd/C80°C, 12h4-Carboxy-2-(4-ethoxyphenyl)quinoline N-oxide73%

Structural Impact : Oxidation at the pyridine nitrogen (N-oxide formation) enhances solubility in polar solvents.

Ethoxyphenyl Group Reactivity

The 4-ethoxyphenyl moiety participates in demethylation and coupling reactions:

ReactionReagentsProductApplication
O-Deethylation BBr₃/DCM (−78°C → RT)2-(4-Hydroxyphenyl)quinoline-4-carboxylic acidProdrug synthesis
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂Biaryl derivatives (e.g., 2-(4-biphenyl)quinoline-4-carboxylic acid)Catalysis studies

Notable Outcome : Demethylation products show enhanced hydrogen-bonding capacity for protein target engagement.

Pfitzinger Reaction

This two-step protocol synthesizes the core structure:

  • Isatin hydrolysis : 5-Ethylisatin → 2-(2-aminophenyl)-2-oxoacetic acid (NaOH, 80°C) .

  • Condensation : With 4-ethoxyacetophenone enolate → cyclization to target compound (yield: 78%) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

DerivativeIC₅₀ (μM) vs M. tuberculosisSolubility (mg/mL)
Parent acid12.3 ± 1.40.32
Methyl ester8.9 ± 0.71.56
N-Oxide6.1 ± 0.32.89

Trend : Increased lipophilicity (ester/N-oxide) correlates with enhanced membrane permeability and antitubercular activity .

Degradation Pathways

Stability studies reveal three primary degradation routes:

  • Hydrolysis : Carboxylic acid → decarboxylation (pH <3 or >11, 60°C) .

  • Photolysis : Ethoxy group → radical-mediated cleavage (λ=254 nm).

  • Thermal decomposition : 220°C → CO₂ + 4-ethoxyaniline + polycyclic aromatics .

This comprehensive analysis demonstrates this compound's versatility as a synthetic scaffold. Its balanced reactivity profile enables targeted modifications for pharmaceutical development, particularly in antimicrobial and anticancer agent design .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of quinoline derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Research indicates these compounds exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. Specifically, compounds similar to this compound have shown potential as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation and survival. These compounds induce apoptosis in cancer cells and can arrest the cell cycle, providing a dual mechanism for combating tumor growth .

Antileishmanial Activity

Studies have demonstrated that certain quinoline derivatives exhibit significant antileishmanial activity. The efficacy of these compounds against Leishmania donovani has been evaluated, showing promising results that could lead to new treatments for leishmaniasis .

Anti-diabetic Properties

Recent research has identified some quinoline derivatives as potential anti-diabetic agents due to their ability to inhibit α-glucosidase activity. This inhibition can help manage blood glucose levels effectively, presenting a novel approach to diabetes treatment .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Anticancer MechanismInduced G2/M cell cycle arrest in K562 cancer cells; promoted apoptosis through HDAC inhibition.
Antileishmanial ActivityShowed effective inhibition of L. donovani promastigotes with IC50 values indicating potent antileishmanial properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid with structurally analogous quinoline-4-carboxylic acid derivatives:

Compound Name Substituents (Quinoline/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Modifications
This compound 4-Ethoxyphenyl (C6H5-OCH2CH3) C18H15NO3 293.32 High lipophilicity; carboxylic acid for derivatization
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl (C6H5-Br) C16H10BrNO2 344.17 Bromine enhances electron-withdrawing effects; used in antibacterial studies
2-(4-Butylphenyl)quinoline-4-carboxylic acid 4-Butylphenyl (C6H5-C4H9) C20H19NO2 305.37 Increased hydrophobicity; potential for enhanced CNS penetration
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 6-Cl, 4-Ethoxyphenyl C18H14ClNO3 327.77 Chlorine adds electron-withdrawing effects; modifies electronic properties
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid 4-Isopropoxy, 6-CH3 C20H19NO3 321.37 Steric hindrance from isopropoxy; methyl group may enhance metabolic stability

Key Observations :

  • Electron-donating groups (e.g., ethoxy, isopropoxy) increase lipophilicity and may improve bioavailability .
  • Electron-withdrawing groups (e.g., Br, Cl) enhance reactivity and binding to targets like bacterial enzymes .
  • Alkyl chains (e.g., butyl) significantly raise logP values, influencing solubility and tissue distribution .
Antibacterial Activity:
  • 2-(4-Ethoxyphenyl) derivatives: Limited direct data, but analogous 2-phenylquinoline-4-carboxylic acids exhibit MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid: Demonstrated efficacy in Gram-positive bacteria, with MIC values comparable to ethoxy derivatives .
  • 6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid: The chloro substituent may enhance activity against resistant strains by improving target binding .

Biological Activity

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that various quinoline derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the activity of several quinoline derivatives against these cell lines using the MTT assay. The results demonstrated that certain derivatives, including this compound, induced significant cell cycle arrest and apoptosis in cancer cells.

CompoundMCF-7 GI50 (μM)K-562 GI50 (μM)HeLa GI50 (μM)
This compound>10017.1 ± 2.661.43 ± 0.26
Carboplatin3.91 ± 0.324.11 ± 0.785.13 ± 0.45

The GI50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls. Notably, the compound showed selective toxicity towards cancer cells with minimal effects on normal cells, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been investigated. A study assessed the effects of various substituted quinoline-4-carboxylic acids against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Findings on Antimicrobial Efficacy

The research revealed that certain derivatives exhibited profound antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The highest activity was observed with compounds featuring specific substitutions on the quinoline ring.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
This compoundS. aureus15
This compoundE. coli30

These results suggest that the structural modifications in quinoline derivatives significantly influence their antimicrobial potency .

Antioxidant Activity

Antioxidant properties are another critical aspect of quinoline derivatives' biological activity. A study conducted to evaluate the antioxidant potential of various quinoline compounds found that those with an ethoxy substitution demonstrated enhanced radical scavenging activity.

Antioxidant Evaluation

Using the DPPH assay, the antioxidant activity was measured as follows:

CompoundInhibition Percentage (%) at 5 mg/L
This compound40.43

This indicates that the compound effectively donates hydrogen radicals, contributing to its potential health benefits .

Q & A

Q. What are the common synthetic routes for 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclization and functionalization steps. A representative method includes:

  • Acid chloride formation : Reacting the carboxylic acid precursor (e.g., 2-(3-chlorophenyl)quinoline-4-carboxylic acid) with excess thionyl chloride (SOCl₂) under reflux (80°C, 5 hours) to generate the acid chloride intermediate .
  • Amide coupling : Reacting the acid chloride with amines (e.g., aniline derivatives) in tetrahydrofuran (THF) using sodium hydride as a base at 0°C, followed by room-temperature stirring. Yield optimization (72–80%) depends on stoichiometric ratios (1:1.5 acid chloride:amine) and purification via silica gel chromatography (20% ethyl acetate/petroleum ether) .
  • Critical conditions : Temperature control during reflux, inert atmosphere, and TLC monitoring (ethyl acetate/petroleum ether, 4:6) are essential to minimize side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve quinoline ring protons (δ 8.36–7.17 ppm) and carboxylic acid/amide functionalities (e.g., δ 10.82 ppm for NH in amides) .
  • Infrared (IR) spectroscopy : Key peaks include C=O stretching (~1685 cm⁻¹ for carboxylic acid/amide) and aromatic C-H stretching (~3060 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Purity validation (>97%) via reverse-phase HPLC with UV detection .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., m/z 358.17 for a derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

Discrepancies in NMR shifts often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent polarity effects .
  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially in crowded aromatic regions .
  • Crystallographic validation : Single-crystal X-ray diffraction (as used for 4-(adamantan-1-yl)quinoline derivatives) resolves structural ambiguities and confirms substituent positions .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

  • Systematic substituent variation : Modifying the ethoxyphenyl group (e.g., introducing halogens, methyl, or methoxy groups) to assess impacts on bioactivity. For example, bromine substitution at position 6 enhances electronic density, altering interactions with enzyme active sites .
  • Enzymatic assays : Testing inhibition of target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using derivatives with modified quinoline cores. Derivatives with bulky substituents (e.g., adamantyl groups) show enhanced antitubercular activity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by simulating interactions between the carboxylic acid group and catalytic residues (e.g., Tyr158 in Mycobacterium tuberculosis targets) .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitution on the quinoline ring?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-rich 6-position due to stabilization of transition states .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during nitration or sulfonation, directing substitution to the 3- or 8-positions .
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity for halogenation at the 6-position by activating specific ring positions .

Data Analysis and Contradiction Resolution

Q. How can conflicting biological activity data between in vitro and in vivo studies be addressed?

  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to identify unstable metabolites that reduce in vivo efficacy .
  • Prodrug design : Modify the carboxylic acid group to ester prodrugs (e.g., ethyl esters) to improve bioavailability, as seen in antitubercular quinoline derivatives .
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using pharmacokinetic parameters (e.g., plasma protein binding) to better predict in vivo outcomes .

Q. What methods are used to analyze electronic properties and reactivity of substituents on the quinoline core?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, ethoxy groups increase electron density at the 4-position, enhancing carboxylate reactivity .
  • Hammett substituent constants : Quantify electronic effects (σ values) of substituents (e.g., -OCH₃: σ = -0.27) to correlate with reaction rates in SNAr mechanisms .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of SOCl₂ or amine vapors during synthesis .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed hazardous waste contractors .

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